molecular formula C19H14O5 B5061949 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone

3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone

Cat. No. B5061949
M. Wt: 322.3 g/mol
InChI Key: UPTQXKGPMPXULW-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as BMF, is a natural compound that has gained attention in recent years due to its potential therapeutic properties. BMF is derived from the plant species Litsea cubeba and has been found to possess various biological activities, including antimicrobial, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
In addition to its antimicrobial and antioxidant properties, 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone has been found to possess various other biochemical and physiological effects. In vitro studies have shown that 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been found to possess anti-inflammatory properties, which may help to alleviate symptoms of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone is that it is a natural compound, which may make it a safer and more desirable alternative to synthetic drugs. However, one limitation of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, the purity of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone can vary depending on the source, which may affect its biological activity.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone. One area of interest is the development of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone-based drugs for the treatment of infectious and inflammatory diseases. Another area of interest is the investigation of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone's potential as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone and to optimize its therapeutic potential.

Synthesis Methods

3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized from the plant species Litsea cubeba through a process of steam distillation and extraction. The essential oil obtained from the plant is then subjected to column chromatography to isolate the 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone compound. The purity of the compound can be further enhanced through recrystallization.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone has been extensively studied for its potential therapeutic properties. In vitro studies have shown that 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone possesses antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 3-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been found to possess antioxidant properties, which may help to protect against oxidative stress-related diseases such as cancer and cardiovascular disease.

properties

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c1-21-15-5-3-13(4-6-15)17-10-14(19(20)24-17)8-12-2-7-16-18(9-12)23-11-22-16/h2-10H,11H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTQXKGPMPXULW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)furan-2-one

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